Cas no 55579-90-3 (7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one)

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one is a heterocyclic organic compound featuring a benzoxepin core structure with a chloro substituent at the 7-position and a ketone functionality at the 5-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its rigid fused-ring system and electrophilic carbonyl group make it suitable for further functionalization via nucleophilic addition or condensation reactions. The chloro group enhances reactivity for cross-coupling or substitution reactions, offering versatility in derivatization. High purity grades ensure consistent performance in research and industrial applications. Its stability under standard conditions facilitates handling and storage.
7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one structure
55579-90-3 structure
商品名:7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one
CAS番号:55579-90-3
MF:C10H9ClO2
メガワット:196.630262136459
MDL:MFCD01648758
CID:876011
PubChem ID:5091736

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 化学的及び物理的性質

名前と識別子

    • 7-Chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
    • 7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one
    • 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
    • 7-CHLORO-3,4-DIHYDRO-2H-BENZOBOXEPIN-5-ONE
    • 7-chloro-3,4-dihydro-1-benzoxepin-5(2H)-one
    • 7-chloro-3,4-dihydro-1-benzoxepin-5-one
    • 55579-90-3
    • TQR1053
    • AKOS005363354
    • EN300-65886
    • CS-0257036
    • SCHEMBL1181902
    • 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
    • FT-0764843
    • N12400
    • MFCD01648758
    • Z382721400
    • DTXSID80408227
    • CHEMBL2236119
    • DA-19650
    • 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one
    • MDL: MFCD01648758
    • インチ: 1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
    • InChIKey: SWNUBBODNFTNPC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C(CCCO2)=O

計算された属性

  • せいみつぶんしりょう: 196.02900
  • どういたいしつりょう: 196.0291072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 2.69530

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one セキュリティ情報

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB358737-5 g
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; .
55579-90-3 95%
5g
€1872.80 2023-04-26
Enamine
EN300-65886-1.0g
7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
55579-90-3 95.0%
1.0g
$228.0 2025-03-21
TRC
C385273-100mg
7-Chloro-3,4-dihydro-2H-benzo[B]oxepin-5-one
55579-90-3
100mg
$ 70.00 2022-06-06
Apollo Scientific
OR917617-250mg
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
55579-90-3 95%
250mg
£150.00 2025-02-21
abcr
AB358737-1 g
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; .
55579-90-3 95%
1g
€510.20 2023-04-26
eNovation Chemicals LLC
Y1250947-250mg
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
55579-90-3 97% (GC)
250mg
$320 2024-06-06
eNovation Chemicals LLC
Y1250947-100mg
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
55579-90-3 97% (GC)
100mg
$230 2024-06-06
abcr
AB358737-5g
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, 95%; .
55579-90-3 95%
5g
€1872.80 2025-02-16
1PlusChem
1P00DCN4-250mg
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
55579-90-3 95%
250mg
$154.00 2025-02-26
1PlusChem
1P00DCN4-1g
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
55579-90-3 95%
1g
$328.00 2025-02-26

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one 関連文献

7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-oneに関する追加情報

Recent Advances in the Study of 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3)

The compound 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its benzo-fused oxepinone structure, has been the subject of numerous studies aimed at elucidating its pharmacological properties and synthetic pathways. The latest research highlights its role as a key intermediate in the synthesis of bioactive molecules and its potential as a scaffold for drug development.

Recent studies have focused on optimizing the synthetic routes for 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, which significantly reduced reaction times and byproduct formation. This advancement is particularly relevant for large-scale production, addressing previous challenges in the compound's availability for preclinical studies.

In terms of biological activity, 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one has shown promising results in preliminary screenings for central nervous system (CNS) disorders. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its affinity for serotonin receptors, suggesting potential applications in the treatment of anxiety and depression. Molecular docking simulations further supported these findings, revealing strong binding interactions with key receptor sites.

Another area of interest is the compound's potential as an anti-inflammatory agent. Research conducted at the University of Cambridge in 2024 explored its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The results indicated a dose-dependent reduction in COX-2 activity, comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings open new avenues for the development of novel anti-inflammatory therapeutics with improved safety profiles.

Despite these advancements, challenges remain in fully characterizing the pharmacokinetic and toxicological properties of 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one. Current research efforts are directed toward comprehensive in vivo studies to assess its bioavailability, metabolism, and potential side effects. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 7-Chloro-3,4-dihydro-2H-benzoBoxepin-5-one (CAS: 55579-90-3) represents a versatile and promising compound in the realm of drug discovery. Its unique chemical structure and demonstrated biological activities make it a valuable candidate for further investigation. Continued research into its synthetic optimization and therapeutic potential is expected to yield significant contributions to the field of chemical biology and medicine.

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